molecular formula C9H10FN3 B13437260 1-[(1R)-1-azidopropyl]-2-fluorobenzene

1-[(1R)-1-azidopropyl]-2-fluorobenzene

Katalognummer: B13437260
Molekulargewicht: 179.19 g/mol
InChI-Schlüssel: DHXBKHGWRSBFDQ-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R)-1-azidopropyl]-2-fluorobenzene is an organic compound with the molecular formula C9H10FN3 It consists of a fluorobenzene ring substituted with an azidopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R)-1-azidopropyl]-2-fluorobenzene typically involves the reaction of 2-fluorobenzyl chloride with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the azide group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R)-1-azidopropyl]-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Copper(I) catalyzed azide-alkyne cycloaddition (CuAAC) using copper sulfate and sodium ascorbate in a suitable solvent.

Major Products Formed

    Substitution: Formation of substituted derivatives such as amines or thiols.

    Reduction: Formation of 1-[(1R)-1-aminopropyl]-2-fluorobenzene.

    Cycloaddition: Formation of 1,2,3-triazole derivatives.

Wirkmechanismus

The mechanism of action of 1-[(1R)-1-azidopropyl]-2-fluorobenzene is primarily based on its ability to undergo click chemistry reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows the compound to form stable triazole linkages with alkyne-containing molecules, facilitating the conjugation of various functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the molecules being conjugated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-azido-2-fluorobenzene: Lacks the propyl group, making it less versatile in bioconjugation applications.

    1-[(1R)-1-azidopropyl]-4-fluorobenzene: Similar structure but with the fluorine atom in a different position, which can affect its reactivity and applications.

    2-azido-1-fluorobenzene: Another positional isomer with different chemical properties and reactivity.

Uniqueness

1-[(1R)-1-azidopropyl]-2-fluorobenzene is unique due to the presence of both the azide and fluorobenzene moieties, which confer distinct reactivity and versatility in various chemical reactions. Its ability to participate in click chemistry makes it particularly valuable in bioconjugation and materials science .

Eigenschaften

Molekularformel

C9H10FN3

Molekulargewicht

179.19 g/mol

IUPAC-Name

1-[(1R)-1-azidopropyl]-2-fluorobenzene

InChI

InChI=1S/C9H10FN3/c1-2-9(12-13-11)7-5-3-4-6-8(7)10/h3-6,9H,2H2,1H3/t9-/m1/s1

InChI-Schlüssel

DHXBKHGWRSBFDQ-SECBINFHSA-N

Isomerische SMILES

CC[C@H](C1=CC=CC=C1F)N=[N+]=[N-]

Kanonische SMILES

CCC(C1=CC=CC=C1F)N=[N+]=[N-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.